Glycyl-tyrosyl-lysine
Description
Contextualizing Glycyl-tyrosyl-lysine within Oligopeptide Chemistry
Oligopeptides are short chains of amino acids, typically containing between two and twenty residues. ctdbase.org As a tripeptide, this compound sits (B43327) at the shorter end of this spectrum, a class of molecules known for their diverse biological roles and as foundational units for more complex protein structures. researchgate.net The sequence of a peptide is critical to its function, and the arrangement of Glycine (B1666218) at the N-terminus, followed by Tyrosine, and Lysine (B10760008) at the C-terminus defines the specific chemical identity and behavior of this compound. The constituent amino acids contribute distinct properties: Glycine provides conformational flexibility, Tyrosine offers a phenolic side chain capable of hydrogen bonding and modification, and Lysine features a primary amino group on its side chain, which is typically protonated and positively charged at physiological pH.
Below is a table detailing the fundamental chemical properties of this compound.
| Property | Value |
| IUPAC Name | (2S)-6-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]hexanoic acid |
| Molecular Formula | C₁₇H₂₆N₄O₅ |
| Molecular Weight | 366.4 g/mol |
| Monoisotopic Mass | 366.19031994 Da |
| Topological Polar Surface Area | 168 Ų |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 11 |
| Data sourced from PubChem CID 145458650. nih.gov |
Historical Perspectives on Tripeptide Research Relevant to this compound
The scientific journey into understanding tripeptides is built upon decades of foundational peptide chemistry. Early research focused on the isolation and sequencing of naturally occurring peptides, which laid the groundwork for understanding their structure-function relationships. A significant milestone in tripeptide research was the discovery of Thyrotropin-releasing hormone (TRH), a simple tripeptide, which demonstrated that even very short peptide sequences could have potent hormonal activity. researchgate.net
Current Academic Research Landscape of this compound
Modern research on this compound (often abbreviated as GYK) is primarily focused on its use as a functional component in more complex systems, particularly in biotechnology and analytical chemistry. One of the most prominent areas of investigation involves its use as a linker molecule. For instance, the peptide is often chelated with diethylenetriaminepentaacetic acid (DTPA) to form GYK-DTPA. nih.gov This complex serves as a linker to attach diagnostic or therapeutic agents, such as radioisotopes or cytotoxic drugs, to monoclonal antibodies (mAbs). nih.gov Research has shown that conjugating GYK-DTPA to the carbohydrate portions of an antibody does not interfere with the antibody's essential effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) or Complement-Dependent Cytotoxicity (CDC). nih.gov
In the field of mass spectrometry, this compound and related peptides are used as models to study the fundamental processes of peptide fragmentation. researchgate.net The presence of the tyrosine residue makes it a subject for studies involving radical cations, where researchers investigate how and where peptide bonds cleave under specific ionization conditions. researchgate.net Understanding the dissociation pathways of radical cations of peptides containing tyrosine and a basic residue like lysine is crucial for improving protein and peptide sequencing technologies. researchgate.net
Furthermore, the conformational structure of peptides containing tyrosine has been a subject of spectroscopic studies. Research on similar small peptides like tyrosyl-glycine and tyrosyl-glycyl-glycine investigates how the peptide chain length and interactions between residues influence the molecule's stable conformations in the gas phase. researchgate.net These fundamental studies provide insights into the intrinsic structural preferences of peptide backbones, which are essential for understanding protein folding and molecular recognition.
The table below summarizes key research findings related to this compound and its direct analogues.
| Research Area | Key Finding | Reference(s) |
| Bioconjugation Chemistry | The GYK-DTPA conjugate can be effectively used to link agents to monoclonal antibodies without impairing the antibody's natural tumor-cell-killing functions. | nih.gov |
| Mass Spectrometry | Radical cations of peptides containing both a tyrosine and a basic residue (like lysine) show specific fragmentation patterns, often involving dissociation at the N-Cα bond of the tyrosine residue. | researchgate.net |
| Structural Chemistry | Spectroscopic studies on tyrosine-containing peptides reveal that intramolecular hydrogen bonding plays a significant role in stabilizing their folded structures. | researchgate.net |
| Analytical Biochemistry | Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to precisely quantify amino acids and peptides, including the components of this compound, in complex biological samples. | oup.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
91290-35-6 |
|---|---|
Molecular Formula |
C17H26N4O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H26N4O5/c18-8-2-1-3-13(17(25)26)21-16(24)14(20-15(23)10-19)9-11-4-6-12(22)7-5-11/h4-7,13-14,22H,1-3,8-10,18-19H2,(H,20,23)(H,21,24)(H,25,26)/t13-,14-/m0/s1 |
InChI Key |
PNUFMLXHOLFRLD-KBPBESRZSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN)O |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN)O |
sequence |
GYK |
Synonyms |
Gly-Tyr-Lys glycyl-tyrosyl-lysine GYK tripeptide |
Origin of Product |
United States |
Synthetic Methodologies for Glycyl Tyrosyl Lysine and Its Derivatives
Solid-Phase Peptide Synthesis Approaches for Glycyl-tyrosyl-lysine Production
Solid-phase peptide synthesis (SPPS) stands as the cornerstone for producing this compound, offering a streamlined and efficient method for assembling the peptide chain. csic.esresearchgate.net This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. csic.es The general SPPS process encompasses several key stages: attaching the first amino acid to the resin, removing the N-terminal protecting group (deprotection), coupling the next protected amino acid, and repeating these deprotection and coupling steps until the desired sequence is achieved. peptide.com Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed. csic.es
Amino Acid Protecting Group Strategies in this compound Synthesis
The selection of appropriate protecting groups for the amino (N-terminus) and reactive side chains of the constituent amino acids is critical to prevent unwanted side reactions during peptide synthesis. ug.edu.pliris-biotech.despbu.ru In the synthesis of this compound, the most common orthogonal protecting group strategy is the Fmoc/tBu approach. iris-biotech.de
N-α-Amino Group Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is widely used to protect the α-amino group of each amino acid. ug.edu.pliris-biotech.de Its key advantage is its lability to a mild base, typically piperidine, which allows for its removal without affecting the acid-labile side-chain protecting groups. iris-biotech.degoogle.com
Side Chain Protection:
Tyrosine (Tyr): The hydroxyl group of the tyrosine side chain is typically protected with a tert-butyl (tBu) group. peptide.comiris-biotech.de This group is stable during the Fmoc deprotection steps and is removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). peptide.comiris-biotech.de
Lysine (B10760008) (Lys): The ε-amino group of the lysine side chain requires a robust protecting group to prevent branching of the peptide chain. peptide.com The tert-butyloxycarbonyl (Boc) group is the most common choice for protecting the lysine side chain in Fmoc-based SPPS. peptide.com Like the tBu group, the Boc group is stable to the basic conditions used for Fmoc removal and is cleaved by strong acid during the final deprotection step. peptide.com Other protecting groups such as benzyloxycarbonyl (Z) can also be employed depending on the specific synthetic strategy. peptide.com
An alternative to the Fmoc/tBu strategy is the Boc/benzyl (Bn) strategy, where the N-α-amino group is protected by the acid-labile Boc group, and the side chains are protected by benzyl-based groups, which are typically removed by strong acids like hydrogen fluoride (B91410) (HF) or hydrogen bromide (HBr) in acetic acid. ug.edu.plpeptide.comresearchgate.net
Table 1: Common Protecting Groups in this compound Synthesis
| Amino Acid | Functional Group | Common Protecting Group(s) | Deprotection Conditions |
| Glycine (B1666218) | α-Amino | Fmoc | Piperidine |
| Tyrosine | α-Amino | Fmoc | Piperidine |
| Side Chain (-OH) | tBu | Trifluoroacetic Acid (TFA) | |
| Lysine | α-Amino | Fmoc | Piperidine |
| Side Chain (ε-NH₂) | Boc, Z | Trifluoroacetic Acid (TFA), HBr/AcOH |
Resin Selection and Cleavage Procedures for this compound
Once the peptide synthesis is complete, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. csic.es This is typically achieved simultaneously by treating the peptidyl-resin with a strong acid cocktail. sigmaaldrich.com For the Fmoc/tBu strategy, a common cleavage cocktail is a mixture of trifluoroacetic acid (TFA) with scavengers. sigmaaldrich.comthermofisher.com
Scavengers are crucial to trap the reactive cationic species that are generated from the protecting groups and the resin linker during cleavage, which can otherwise lead to unwanted side reactions with nucleophilic amino acid residues like tyrosine. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and phenol. sigmaaldrich.com A widely used cleavage cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com After cleavage, the crude peptide is typically precipitated from the cleavage mixture by the addition of cold diethyl ether. thermofisher.compeptide.com
Chemical Derivatization of this compound for Conjugation Applications
The this compound peptide is often not the final product but rather a versatile linker or scaffold for attaching other molecules, such as chelating agents for radiometals. kcl.ac.ukresearchgate.net This derivatization is key to creating bifunctional molecules for applications in medical imaging and therapy. kcl.ac.ukresearchgate.net
Synthesis of this compound-Diethylenetriaminepentaacetic Acid (GYK-DTPA)
A prominent example of GYK derivatization is its conjugation with diethylenetriaminepentaacetic acid (DTPA), a chelating agent capable of binding various metal ions. researchgate.netgoogle.com The resulting conjugate, GYK-DTPA, is used to attach radiometals to antibodies for applications like radioimmunoscintigraphy. nih.gov
The synthesis of the GYK-DTPA conjugate typically involves reacting the free ε-amino group of the lysine residue in the GYK peptide with a reactive derivative of DTPA, such as its cyclic anhydride. google.com This reaction forms a stable amide bond, linking the chelator to the peptide. The GYK-DTPA can then be coupled to a larger molecule, like an antibody. google.com For instance, GYK-DTPA has been conjugated to the 7E11-C5 monoclonal antibody, which targets prostate-specific membrane antigen (PSMA), for imaging prostate cancer. nih.gov
Alternative Linker and Chelator Conjugations with this compound
Beyond DTPA, the versatile structure of this compound allows for its conjugation with a variety of other linkers and chelators to suit different applications. The choice of linker and chelator depends on factors such as the desired radiometal, the stability of the resulting complex, and the biological target. researchgate.net
Alternative Chelators: Other chelators that can be conjugated to GYK include 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and desferrioxamine (DFO). researchgate.netnih.gov These chelators have different coordination chemistry and may be preferred for specific radiometals, such as copper-64 or zirconium-89, respectively. dntb.gov.ua The conjugation chemistry often involves reacting an activated form of the chelator, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative, with the ε-amino group of the lysine in GYK. researchgate.netnih.govrsc.org
Linker Modifications: The GYK peptide itself can be considered a linker. However, additional spacer moieties can be incorporated to modify the distance and flexibility between the chelator and the targeting molecule. nih.govresearchgate.net For example, polyethylene (B3416737) glycol (PEG) linkers can be introduced to improve the solubility and pharmacokinetic properties of the final conjugate. researchgate.net The conjugation chemistry to introduce these linkers often utilizes standard bioconjugation techniques targeting the lysine side chain. nih.gov
The ability to chemically modify this compound with various linkers and chelators underscores its importance as a modular building block in the design of complex biomolecules for targeted applications.
Bioconjugation Strategies Utilizing Glycyl Tyrosyl Lysine Derivatives
Covalent Attachment of Glycyl-tyrosyl-lysine-Chelator Constructs to Biomolecules
The covalent attachment of this compound-chelator constructs to biomolecules, such as antibodies, is a foundational technique in the development of targeted radiopharmaceuticals. In this approach, a chelating agent, capable of securely binding a radiometal, is first attached to the GYL peptide. A well-documented example involves modifying the ε-amino group of the lysine (B10760008) residue within the GYL sequence with a derivative of diethylenetriamine (B155796) pentaacetic acid (DTPA), a common chelator for radiometals like Indium-111. This GYL-chelator construct is then covalently linked to a target biomolecule. The primary amine on the lysine side chain is a key functional group that enables this linkage.
The ideal covalent linkage should be stable under physiological conditions to ensure the radiometal remains attached to the antibody as it circulates in the body. nih.gov Furthermore, the conjugation process must be conducted under mild conditions (e.g., near-neutral pH, ambient temperature) to preserve the complex three-dimensional structure of the biomolecule, which is essential for its biological function, such as antigen binding. kcl.ac.uk
Antibody and Antibody Fragment Conjugation via this compound Linkers
The GYL peptide has been successfully used as a linker for conjugating chelators to monoclonal antibodies (mAbs) for cancer imaging. Research has demonstrated the use of a conjugate composed of glycyl-tyrosyl-(N-epsilon-diethylenetriamine pentaacetic acid)-lysine linked to an anti-breast carcinoma monoclonal antibody, 15A8. nih.gov This approach combines the targeting specificity of the antibody with the imaging capabilities provided by the chelated radionuclide. The GYL linker serves to distance the bulky chelator-metal complex from the antibody's antigen-binding sites, thereby minimizing potential interference with its targeting function. Both full-length antibodies and smaller antibody fragments, such as Fab', can be modified using this strategy. nih.gov
Site-Specific Modification of Antibodies for this compound Conjugation
To improve the uniformity and performance of antibody conjugates, site-specific modification methods are often preferred over random conjugation techniques. mdpi.com Site-specific methods aim to attach the GYL-chelator construct at a precise, predetermined location on the antibody, ensuring that each antibody molecule is modified in the same way. nih.gov This leads to a homogeneous product with a consistent drug-to-antibody ratio (DAR), which is crucial for predictable pharmacokinetics and efficacy. nih.gov Two primary strategies for achieving site-specific or near-site-specific modification relevant to amine-containing linkers like GYL are targeting carbohydrate moieties and modifying native lysine residues.
A well-established method for site-specific antibody modification involves the oxidation of the carbohydrate moieties located on the Fc region of the antibody. nih.gov Most IgG antibodies have a conserved N-linked glycan at the Asn297 residue in each heavy chain, located far from the antigen-binding Fab region. nih.gov
This process typically involves the following steps:
Oxidation : The antibody is treated with an oxidizing agent, most commonly sodium periodate (B1199274) (NaIO₄). This reaction selectively cleaves the vicinal diols within the sugar residues of the glycan to form reactive aldehyde groups.
Conjugation : The newly formed aldehyde groups are then reacted with a molecule containing a primary amine, such as the ε-amino group of the lysine residue in a GYL-chelator derivative. This reaction forms a Schiff base intermediate.
Reduction : The resulting Schiff base is typically reduced using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.
This method is advantageous because it directs conjugation away from the antigen-binding sites, preserving the antibody's immunoreactivity. It also allows for the creation of more homogeneous conjugates, as there are only a few specific glycosylation sites on the antibody. nih.gov
Table 1: Overview of Carbohydrate Moiety Oxidation for GYL Conjugation
| Step | Reagent/Process | Purpose | Resulting Functional Group/Linkage |
| 1. Oxidation | Sodium Periodate (NaIO₄) | Cleaves sugar rings in the antibody's Fc glycan region. | Aldehyde (-CHO) |
| 2. Coupling | Amine-containing GYL-chelator | Reacts with the aldehyde group. | Schiff Base (C=N) |
| 3. Reduction | Sodium Cyanoborohydride (NaBH₃CN) | Stabilizes the linkage. | Secondary Amine (CH₂-NH) |
A more conventional, though typically less site-specific, method involves targeting the ε-amino groups of the many lysine residues naturally present on the surface of an antibody. creative-biolabs.com An IgG molecule can have over 80 lysine residues, with more than 20 being solvent-accessible and available for conjugation. creative-biolabs.com
The most common approach utilizes amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters. creative-biolabs.comnih.gov In this strategy, the GYL-chelator construct would first be activated by creating an NHS ester. This activated construct is then reacted with the antibody, leading to the formation of stable amide bonds with the ε-amino groups of surface-exposed lysine residues. creative-biolabs.comresearchgate.net
Stoichiometric Considerations in this compound Bioconjugation
Stoichiometry in bioconjugation refers to the number of molecules (e.g., GYL-chelator constructs) attached to a single biomolecule, often expressed as the drug-to-antibody ratio (DAR). Controlling the stoichiometry is critical, as it directly impacts the conjugate's stability, pharmacokinetics, and therapeutic or diagnostic efficacy. nih.gov
Site-Specific vs. Non-Specific Methods: The choice of conjugation strategy has profound implications for stoichiometric control.
Glycan-Based Conjugation : Methods targeting the Fc carbohydrate moieties are site-specific and yield a homogeneous product with a well-defined DAR (typically a DAR of 2, as there are two heavy chains each with one glycosylation site). nih.gov This homogeneity is highly desirable for therapeutic and diagnostic agents, as it ensures batch-to-batch consistency and predictable in vivo behavior. nih.gov
Lysine-Based Conjugation : Traditional lysine conjugation is a non-specific method that results in a heterogeneous mixture of products with a wide distribution of DAR values, which can range from 0 to 8 or more. nih.govnih.gov This lack of control can create challenges for manufacturing and regulatory approval and may result in a suboptimal therapeutic window. For instance, molecules with a low DAR may not be effective, while those with a very high DAR might exhibit poor pharmacokinetics or increased toxicity. Precise control over reagent additions and reaction conditions is necessary to manage the average DAR, but this does not eliminate the underlying heterogeneity of the product. nih.gov
Table 2: Comparison of Conjugation Strategies and Stoichiometric Outcomes
| Conjugation Strategy | Target Site on Antibody | Selectivity | Resulting Product Homogeneity | Typical DAR Control |
| Carbohydrate Moiety Oxidation | Fc Region Glycans | Site-Specific | High | Precise (e.g., DAR ≈ 2) |
| Lysine Residue-Mediated Attachment | Surface-Exposed Lysines | Non-Specific | Low (Heterogeneous) | Average DAR controlled by stoichiometry, but product is a mixture |
Molecular and Biochemical Characterization of Glycyl Tyrosyl Lysine Bioconjugates in Research Systems
Immunoreactivity and Immunospecificity Retention of Antibody-Glycyl-tyrosyl-lysine Conjugates
A primary concern when modifying monoclonal antibodies is the potential loss of their ability to bind specifically to their target antigen. Random conjugation methods, which often target lysine (B10760008) residues, can lead to heterogeneous products with impaired immunoreactivity, especially if the modification occurs within the antigen-binding domains. nih.gov Site-specific conjugation strategies aim to overcome this limitation.
The use of Glycyl-tyrosyl-lysine (GYK), often as part of a larger chelating agent like GYK-DTPA (diethylenetriaminepentaacetic acid), allows for conjugation to the carbohydrate moieties of an antibody, which are located on the Fc region, away from the antigen-binding sites. nih.govgoogle.com This site-specific approach helps to ensure that the resulting immunoconjugate retains its immunoreactivity and immunospecificity. google.comgoogle.com
Studies have demonstrated that antibodies modified via their oligosaccharide components with a GYK-containing linker maintain the homogeneous antigen-binding properties and affinity of the unmodified antibody. nih.gov For instance, the anti-carcinoembryonic antigen monoclonal antibody C46, when conjugated with GYK-DTPA in a site-specific manner, exhibited a similar pattern of reactivity with normal and neoplastic human tissues as the native antibody. nih.gov This indicates that the immunospecificity of the antibody was preserved post-conjugation. nih.gov Similarly, other research has confirmed that site-selective attachment of chelators to antibody carbohydrate moieties results in conjugates with substantially the same immunoreactivity and immunospecificity as the unconjugated antibody. google.comgoogleapis.com
In contrast, antibodies modified to the same degree on lysine or aspartic and glutamic acid side chains showed heterogeneity in their antigen binding and had lowered affinity. nih.gov Therefore, the use of this compound in site-specific conjugation is a preferred method for creating immunoconjugates with preserved biological recognition capabilities. nih.gov
In Vitro Assessment of Biological Functions of this compound Conjugates
Beyond antigen binding, it is crucial to assess whether conjugation with this compound affects other biological functions of the antibody, such as its ability to mediate immune effector functions and its binding affinity to target antigens.
Antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) are important effector functions of therapeutic antibodies. bioagilytix.com These processes are mediated by the Fc region of the antibody interacting with Fcγ receptors on immune cells (for ADCC) and with the C1q component of the complement system (for CDC). bioagilytix.combinghamton.edu
Research has shown that site-specific modification of monoclonal antibody carbohydrates, including conjugation with a GYK-DTPA peptide linker/chelator, does not interfere with these vital effector functions. nih.gov In one study, a murine mAb, OVB-3, was modified by periodate (B1199274) oxidation and subsequent conjugation to GYK-DTPA. nih.gov The resulting conjugate, along with the unaltered and oxidized forms of the antibody, was able to mediate tumor cell lysis via CDC. nih.gov
Furthermore, equivalent ADCC activity was observed between the native and conjugated forms of the OVB-3 mAb. nih.gov This was demonstrated using various murine effector cells and human peripheral blood mononuclear cells. nih.gov These findings suggest that the conjugation of this compound to the carbohydrate portion of an antibody does not compromise its ability to elicit CDC and ADCC responses. nih.gov
The table below summarizes the findings on the retention of effector functions post-conjugation.
| Antibody | Modification | Effector Function | Outcome | Reference |
| OVB-3 | Conjugation with GYK-DTPA | CDC | Retained | nih.gov |
| OVB-3 | Conjugation with GYK-DTPA | ADCC | Retained | nih.gov |
The binding affinity of an antibody to its target antigen is a critical parameter that can be affected by conjugation. Quantitative in vitro measurements have been used to compare the binding affinities of antibodies conjugated with this compound to their unmodified counterparts.
One study evaluated a monoclonal antibody conjugate prepared via the oligosaccharides and found that it retained the homogeneous antigen binding property and affinity of the unmodified antibody. nih.gov In contrast, conjugates of the same antibody that were modified on lysine side chains had significantly lower affinities. nih.gov
Surface plasmon resonance (SPR) is a common technique used to determine the dissociation constant (KD), which is a measure of binding affinity. binghamton.edu While specific KD values for this compound conjugates are not always detailed in the broader literature, the consensus from comparative studies is that site-specific conjugation using linkers like GYK helps to preserve the binding affinity. nih.gov
The following table illustrates the comparative binding affinities of antibodies with different conjugation methods.
| Antibody | Conjugation Method | Binding Affinity (Compared to Unmodified) | Reference |
| Monoclonal Antibody | Oligosaccharide-coupled (site-specific) | Did not significantly change | nih.gov |
| Monoclonal Antibody | Lysine-modified (random) | Significantly lower | nih.gov |
| C46 | Site-specific with C46-GYK-DTPA | Similar reactivity pattern | nih.gov |
In Vivo Pharmacokinetic and Biodistribution Studies in Non-Human Animal Models
The behavior of this compound conjugates in a living organism is assessed through pharmacokinetic and biodistribution studies, often in non-human animal models. These studies provide insights into how the conjugate is absorbed, distributed, metabolized, and excreted.
Tumor xenograft models, where human tumors are grown in immunodeficient mice, are frequently used to evaluate the tumor-targeting capabilities of immunoconjugates. Studies have shown that radiolabeled antibody-Glycyl-tyrosyl-lysine conjugates can effectively localize to tumors.
For instance, the site-specific conjugate C46-GYK-DTPA labeled with Indium-111 rapidly localized to and imaged LS174T human colon adenocarcinoma xenografts in nude mice. nih.gov It reached maximal levels of about 25% of the injected dose per gram of tumor within one day. nih.gov Importantly, no unusual localization to any non-tumor tissue or organ was observed, with radioactivity levels in normal tissues at or below those in the blood. nih.gov
In another study using a prostate cancer xenograft model, both ¹⁷⁷Lu- and ¹¹¹In-labeled 7E11 antibodies, with the latter using a this compound linker system, demonstrated uptake and retention in the tumor, which was most prominent at 24 hours. researchgate.netnih.gov Continued accumulation in the tumor was observed for the entire duration of the study for both conjugates. researchgate.netnih.gov These findings highlight the favorable tumor localization properties of site-specific this compound conjugates compared to randomly derivatized ones. nih.gov
The table below presents data on tumor uptake of a this compound conjugate in a xenograft model.
| Conjugate | Xenograft Model | Max. Tumor Uptake (% ID/g) | Time to Max. Uptake | Reference |
| ¹¹¹In-C46-GYK-DTPA | LS174T human colon adenocarcinoma | ~25% | 1 day | nih.gov |
| ¹¹¹In-7E11-GYK-DTPA | LNCaP prostate cancer | Prominent uptake at 24h | 24 hours | researchgate.netnih.gov |
Compartmental analysis helps to understand the distribution and elimination kinetics of a drug in the body. For antibody-Glycyl-tyrosyl-lysine conjugates, pharmacokinetic studies in preclinical models have provided valuable data on their clearance mechanisms.
Studies with ¹⁷⁷Lu- and ¹¹¹In-labeled 7E11 antibodies in xenograft mice showed an initial blood pool phase where uptake was dominated by the blood, lung, spleen, and liver. researchgate.netnih.gov This was followed by the uptake and retention of the radiolabeled antibody in the tumor. researchgate.netnih.gov When comparing the two conjugates, the liver was the only major organ that showed a significant difference in accumulation. researchgate.netnih.gov
Advanced Research Applications of Glycyl Tyrosyl Lysine in Biomedical Science
Development of Glycyl-tyrosyl-lysine-Based Radioimmunoconjugates for Diagnostic Imaging Research
The development of radioimmunoconjugates, which are antibodies labeled with radioactive isotopes, represents a significant advancement in diagnostic imaging. The tripeptide this compound (GYK) has been investigated as a linker molecule in these complex structures. Specifically, a derivative, this compound-diethylenetriaminepentaacetic acid (GYK-DTPA), serves as a bifunctional chelating agent. google.comsnmjournals.org This means it has two key functionalities: one part of the molecule (the GYK peptide) attaches to an antibody, while the other part (DTPA) securely binds to a radioactive metal ion. google.com
This chelation process is crucial for the stability and effectiveness of the radioimmunoconjugate. The antibody provides the specificity to target particular cells or tissues, such as tumors, while the radioisotope provides the signal for imaging techniques like single-photon emission computed tomography (SPECT). nih.gov
One notable application is in the imaging of colorectal cancer. nih.gov Research has utilized a monoclonal antibody, B72.3, conjugated with Indium-111 (In-111) via a GYK-DTPA linker. nih.gov In a clinical study, this radioimmunoconjugate, In-111 B72.3 GYK-DTPA, demonstrated high sensitivity in identifying primary colorectal cancer lesions. nih.gov The study reported that SPECT imaging with this conjugate identified 21 out of 23 primary colon lesions. nih.gov It was also capable of identifying regional lymphatic and distant liver metastases, though some false-positive results were noted. nih.gov
The use of GYK-DTPA as a linker offers a method to attach radiometals to antibodies, which is a critical step in creating these advanced diagnostic tools. snmjournals.org The development of such antibody-metal ion complexes that retain the antibody's specificity is a key area of research. google.com
| Radioimmunoconjugate | Application Area | Key Findings | Reference |
| In-111 B72.3 GYK-DTPA | Colorectal Cancer Imaging | High sensitivity for primary tumors; identified 21 of 23 lesions via SPECT. Also imaged lymphatic and liver metastases. | nih.gov |
| Antibody-GYK-DTPA-Metal Ion | General Diagnostic Imaging | GYK-DTPA acts as a stable linker to attach radioisotopes to antibodies for targeted imaging. | google.comsnmjournals.org |
Role of this compound in Targeted Delivery Systems Research for Metal Ions and Radioisotopes
The unique metal-chelating properties of this compound (GKY), and more broadly the GHK peptide sequence it is related to, make it a valuable component in the research of targeted delivery systems. bol.rssemanticscholar.org These systems are designed to transport metal ions and radioisotopes to specific sites within the body. google.comgoogleapis.com The ability of the peptide to form stable complexes with metal ions is a foundational aspect of this application. bol.rs
The GHK peptide, of which GKY is a variant, has a strong affinity for copper (Cu²⁺) and can also bind to other metal ions. bol.rsacs.org This interaction is being explored for various therapeutic and diagnostic purposes. For instance, GHK-metal complexes are being investigated for their potential to deliver essential trace elements or to carry radioactive isotopes for imaging or therapy. google.comsemanticscholar.org
Derivatives of GHK, including those similar in structure to GKY, are synthesized to enhance stability and improve targeted delivery. nih.govresearchgate.net For example, modifying the peptide sequence can optimize its surface charge and interaction with cell membranes, thereby improving its ability to deliver its payload to the target cells. acs.org
Research has shown that GHK-based peptides can be functionalized to create nanohybrids, such as with gold nanoparticles. acs.org These hybrid structures can then be used for applications like photothermal therapy, where the targeted delivery of metal nanoparticles allows for localized heating to destroy cancer cells. acs.org The GHK portion of these structures aids in targeting and can also promote tissue regeneration after the therapeutic intervention. acs.org
Furthermore, the concept of using peptides like GKY as carrier molecules extends to the delivery of imaging agents in experimental models. bol.rs The inherent stability and binding properties of these peptides make them suitable candidates for transporting diagnostic compounds to specific biological targets. google.combol.rs
| Delivery System Component | Payload | Research Application | Key Finding | Reference |
| GHK Peptide | Copper (Cu²⁺) | Tissue Repair | GHK acts as a carrier peptide to deliver copper to skin cells, promoting collagen synthesis. | semanticscholar.org |
| GHK-functionalized Nanofibrils | Gold (Au³⁺) Nanoparticles | Photothermal Therapy & Wound Healing | GHK facilitates the targeted delivery of gold nanoparticles for cancer therapy and enhances tissue regeneration. | acs.org |
| GYK-DTPA Conjugate | Metal Ions & Radioisotopes | Diagnostic Imaging & Therapy | GYK-DTPA serves as a linker to attach metal ions and radioisotopes to antibodies for targeted delivery. | google.comgoogleapis.com |
| Biotin-GHK Conjugate | Copper (Cu²⁺) | Neurodegenerative Disease Research | The conjugate is capable of coordinating with copper, suggesting its potential for targeted delivery in studying metal ion dyshomeostasis. | nih.govresearchgate.net |
Utilization of this compound Conjugates in Immunological Assay Development
This compound (GKY) conjugates have also found a place in the development of immunological assays. These assays are crucial tools for detecting and quantifying specific molecules, such as antigens or antibodies, in biological samples.
A key example is the use of the this compound-diethylenetriaminepentaacetic acid (GYK-DTPA) structure in the development of immunoassays for detecting the presence of chelated metals on antibodies. researchgate.net In this context, monoclonal antibodies have been developed that are specific to the DTPA portion of the GYK-DTPA linker. researchgate.net
These specialized antibodies can be used in competition assays to specifically detect the linker structure that is commonly used to attach metallic radioisotopes to monoclonal antibodies for imaging and therapeutic purposes. researchgate.net This provides a quality control mechanism to ensure that the radiolabeling of antibodies has been successful.
The development of such assays is important for several reasons. For instance, in radioimmunoscintigraphy, which uses radiolabeled antibodies for imaging, it is essential to confirm that the radioisotope is securely attached to the antibody before administration. snmjournals.org Assays utilizing anti-DTPA antibodies can verify the presence of the GYK-DTPA linker, and by extension, the chelated radioisotope.
Furthermore, the principles of immunoassays, such as the enzyme-linked immunosorbent assay (ELISA) and fluorescence polarization immunoassay (FPIA), can be adapted to detect metal ions themselves. researchgate.net While not directly using GKY in all cases, the development of assays for metal ions is a related field where the principles of specific binding and detection are paramount. researchgate.net
| Assay Component | Target Analyte | Assay Type | Purpose | Reference |
| Monoclonal anti-DTPA antibodies | GYK-DTPA linker structure | Competition Immunoassay | To detect the presence of the common linker used to chelate metallic radioisotopes to monoclonal antibodies. | researchgate.net |
| Biotin-GHK conjugate | Streptavidin | Spectrophotometric Assay | To evaluate the binding affinity of the biotinylated peptide, which is a common technique in immunoassay development. | nih.govresearchgate.net |
Analytical Methodologies for Glycyl Tyrosyl Lysine and Its Bioconjugates
Purification Techniques for Synthesized Glycyl-tyrosyl-lysine and Derivatives
Following chemical synthesis, the crude product of this compound or its derivatives, such as this compound-diethylenetriaminepentaacetic acid (GYK-DTPA), contains the desired peptide alongside unreacted starting materials, by-products, and other impurities. epo.orggoogle.com Chromatographic techniques are indispensable for isolating the target compound to a high degree of purity required for subsequent applications. knauer.net
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone for the purification and analysis of peptides like this compound. knauer.netharvardapparatus.com This technique separates molecules based on their hydrophobicity. google.com The crude peptide mixture is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase, most commonly silica (B1680970) particles chemically modified with C18 alkyl chains. google.comharvardapparatus.com A gradient of increasing organic solvent, such as acetonitrile (B52724) in water, is typically used to elute the peptides, with more hydrophobic species being retained longer on the column. harvardapparatus.com
Silica gel chromatography represents another effective method for the purification of GYK and its derivatives. epo.orgpressbooks.pub In this normal-phase chromatography, the stationary phase is polar (silica gel), and a nonpolar solvent system is used as the mobile phase. pressbooks.pub Separation is based on differences in polarity; more polar compounds adsorb more strongly to the silica gel and thus elute more slowly. pressbooks.pub For instance, GYK-DTPA has been purified from reaction mixtures using silica gel chromatography with an eluent system of ethanol (B145695) and aqueous ammonia, followed by water. epo.org
The choice between HPLC and silica gel chromatography often depends on the scale of the purification and the specific properties of the synthesized derivative. Preparative HPLC is highly effective for obtaining very pure fractions of the target peptide. knauer.netteledyneisco.com
| Method | Stationary Phase | Principle of Separation | Typical Application | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | C18-modified Silica | Separation based on hydrophobicity. | High-resolution purification of synthetic peptides and their derivatives. | google.comknauer.netharvardapparatus.com |
| Silica Gel Chromatography | Silica Gel | Separation based on polarity. | Purification of GYK-DTPA from reaction mixtures. | epo.orgpressbooks.pub |
Quality Assessment of this compound Bioconjugates in Research Settings
When this compound is used as a linker to attach a functional molecule (e.g., a chelator for a radionuclide) to a protein like a monoclonal antibody, the resulting bioconjugate must undergo stringent quality assessment. unm.eduunm.edu This ensures that the final product is pure and retains its intended biological activity.
In radioimmunodiagnostics, GYK is often part of a linker-chelator system (e.g., GYK-DTPA) that binds a radioactive metal ion, such as Indium-111 (¹¹¹In), to an antibody. unm.eduiaea.org A critical quality control parameter for these radiolabeled bioconjugates is radiochemical purity, which measures the percentage of the total radioactivity that is bound to the desired bioconjugate. unm.eduiaea.org
High radiochemical purity is essential to minimize off-target radiation exposure and ensure clear imaging. Radiolabeling of antibody-GYK-DTPA conjugates with ¹¹¹In has been reported to yield radiochemical purity greater than 98%. unm.edu The determination of this purity is commonly performed using chromatographic methods. researchgate.netmdpi-res.com Radio-HPLC is a powerful technique where the eluate from an HPLC column is passed through a radioactivity detector to identify and quantify the different radioactive species in the sample. researchgate.netmdpi-res.com Instant thin-layer chromatography (ITLC) is another method used for this purpose, offering a more rapid analysis. researchgate.net For example, the radiochemical purity of a ¹¹¹In-labeled peptide was determined to be over 95% by both RP-HPLC and ITLC. researchgate.net
The process of conjugating the GYK-chelator complex to an antibody carries the risk of altering the antibody's structure, potentially impairing its ability to bind to its target antigen. nih.gov Therefore, assessing the immunoreactivity of the final bioconjugate is a crucial step to verify its functional integrity. nih.govsnmjournals.org
Immunoreactivity is the fraction of the radiolabeled antibody-conjugate that is capable of binding to its target antigen. Conjugation strategies are often designed to be site-specific, attaching the linker to a part of the antibody distant from the antigen-binding sites to preserve immunoreactivity. unm.edunih.gov For example, conjugating GYK-DTPA to the carbohydrate component of the B72.3 monoclonal antibody preserves its immunoreactivity. unm.edu
The assessment can be performed using various immunoassays. One method involves incubating the bioconjugate with antigen-coated tubes or beads and measuring the percentage of radioactivity that binds. snmjournals.org In one study, the immunoreactivity of a bispecific antibody fragment was measured using anti-F6-idiotype IgG-coated tubes, yielding values of 86% to 96%. snmjournals.org It is also important to assess non-specific binding to ensure the conjugate does not bind undesirably to cells that lack the target antigen. nih.gov
| Parameter | Method of Analysis | Typical Result/Finding | Reference |
|---|---|---|---|
| Radiochemical Purity | Radio-HPLC, Instant Thin-Layer Chromatography (ITLC) | >95% to >98% | unm.eduresearchgate.net |
| Immunoreactivity | Antigen-binding immunoassays | Confirmation that the antibody's binding capability is preserved post-conjugation. | unm.edunih.govsnmjournals.org |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Glycyl-tyrosyl-lysine in synthetic preparations?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is essential for assessing purity, while tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for structural verification. For peptide purification, solid-phase extraction (SPE) or thin-layer chromatography (TLC) can resolve impurities. Ensure purity thresholds (>98%) are validated via Certificate of Analysis (COA) and batch-specific data .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Methodological Answer: Detailed experimental protocols must include stoichiometric ratios, solvent systems, reaction temperatures, and purification steps. Replicate syntheses under identical conditions, and cross-validate results using orthogonal techniques (e.g., HPLC and NMR). Follow journal guidelines for reporting methods, such as separating procedural details into main text and supplementary materials for clarity .
Q. What are the key considerations for optimizing peptide stability during in vitro assays?
Methodological Answer: Use buffered solutions (e.g., phosphate-buffered saline) at physiological pH (7.4) to minimize hydrolysis. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Stability can be monitored via time-course HPLC analysis under assay conditions .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s modulation of intracellular signaling pathways in cancer models?
Methodological Answer: Employ CRISPR/Cas9-mediated gene knockout or siRNA knockdown in cancer cell lines to identify target pathways (e.g., MAPK/ERK or PI3K/Akt). Pair these with phosphoproteomic profiling and dose-response assays. Use the PICO framework (Population: cancer cells; Intervention: peptide treatment; Comparison: untreated controls; Outcome: pathway activation) to structure hypotheses .
Q. How can contradictory data on this compound’s proteolytic stability across physiological pH conditions be resolved?
Methodological Answer: Perform systematic stability studies across a pH gradient (e.g., 2.0–8.0) using simulated gastric/intestinal fluids. Apply multivariate statistical models (e.g., ANOVA with post-hoc tests) to identify pH-dependent degradation patterns. Validate findings using LC-MS to characterize degradation products .
Q. What strategies are effective for studying this compound’s interactions with lipid bilayers or membrane receptors?
Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. For membrane interactions, employ fluorescence anisotropy with labeled liposomes or molecular dynamics simulations to model peptide insertion .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported bioactivity values for this compound across studies?
Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity). Normalize data using internal controls (e.g., reference agonists) and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental parameters .
Q. What computational approaches are suitable for predicting this compound’s tertiary structure and binding motifs?
Methodological Answer: Use molecular docking software (e.g., AutoDock Vina) with homology modeling based on structural analogs. Validate predictions via circular dichroism (CD) spectroscopy or X-ray crystallography if crystallizable derivatives are synthesized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
